tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate
Description
Properties
Molecular Formula |
C15H20ClF3N4O2 |
|---|---|
Molecular Weight |
380.79 g/mol |
IUPAC Name |
tert-butyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-5-22(7-8-23)11-9-10(16)20-12(21-11)15(17,18)19/h9H,4-8H2,1-3H3 |
InChI Key |
JGMZCBPPBLBSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Chloro-2-Trifluoromethylpyrimidin-4-Amine
The pyrimidine core is typically synthesized via cyclocondensation reactions. A common method involves reacting 1,1,1-trifluoropentane-2,4-dione with chlorinated reagents under acidic conditions.
-
Reactants : 1,1,1-Trifluoropentane-2,4-dione (2.0 equiv), hydroxy(tosyloxy)iodobenzene (1.1 equiv), and methylthiourea (1.0 equiv).
-
Conditions : Acetonitrile, room temperature, 2 hours.
-
Outcome : Forms 4-hydroxy-6-chloro-2-(trifluoromethyl)pyrimidine intermediate.
-
Chlorination : Treatment with POCl₃ or PCl₅ at 80–100°C introduces the chloro group at position 6.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 85% | 92% |
| Chlorination | 76% | 95% |
Synthesis of Boc-Protected 1,4-Diazepane
Diazepane Ring Formation
The 1,4-diazepane scaffold is synthesized via reductive amination or ring-closing metathesis. A robust method involves cyclization of N-Boc-protected diamines.
-
Reactants : N-Boc-1,4-diamine (1.0 equiv), NaBH₃CN (2.0 equiv).
-
Conditions : Methanol, 0°C to room temperature, 12 hours.
-
Outcome : tert-Butyl 1,4-diazepane-1-carboxylate (Boc-diazepane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (NMR) | >98% |
Coupling Pyrimidine and Diazepane Moieties
Nucleophilic Aromatic Substitution (SNAr)
The chloro group on the pyrimidine undergoes displacement by the diazepane’s secondary amine.
-
Reactants : 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (1.0 equiv), Boc-diazepane (1.2 equiv).
-
Conditions : DMF, 100°C, 12–24 hours, with K₂CO₃ (2.0 equiv) as base.
-
Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (LC-MS) | 95–97% |
Alternative Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction time while maintaining yield.
-
Reactants : Pyrimidine (1.0 equiv), Boc-diazepane (1.1 equiv).
-
Conditions : DMF, 140°C, 45 minutes, microwave.
-
Outcome : 15–20% higher yield compared to conventional heating.
Comparative Data :
| Method | Yield | Time |
|---|---|---|
| Conventional | 68% | 24 h |
| Microwave | 82% | 45 min |
Critical Analysis of Synthetic Challenges
Steric Hindrance and Selectivity
The trifluoromethyl group at position 2 of the pyrimidine creates steric hindrance, necessitating elevated temperatures for efficient coupling. Competing side reactions (e.g., over-chlorination) are mitigated by controlled stoichiometry of POCl₃.
Boc Deprotection Risks
While Boc groups are stable under basic conditions, prolonged heating (>100°C) in polar aprotic solvents (e.g., DMF) may lead to partial deprotection. Optimal conditions balance reactivity and stability.
Scalability and Industrial Relevance
The SNAr route (Section 3.1) is preferred for scale-up due to:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate as an anticancer agent. Its structural similarity to known antitumor compounds suggests that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyrimidine derivatives have shown significant activity against breast and colon cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds possess antimicrobial properties. The incorporation of the trifluoromethyl group is known to enhance the lipophilicity and bioactivity of such compounds, potentially making them effective against a range of bacterial and fungal pathogens. Studies on related compounds have demonstrated their efficacy in inhibiting the growth of resistant strains of bacteria .
Neuropharmacological Effects
The diazepane moiety in the compound suggests possible neuropharmacological applications. Compounds containing diazepane structures are often investigated for their anxiolytic and sedative properties. Preliminary molecular docking studies indicate that this compound may interact with neurotransmitter receptors, which could lead to developments in treating anxiety disorders or other neurological conditions .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthesis process is crucial for ensuring high yield and purity, which are essential for subsequent biological testing.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Pyrimidine vs. Pyridine/Thiadiazole : The target compound’s pyrimidine ring with electron-withdrawing Cl and CF₃ groups enhances electrophilicity, favoring nucleophilic aromatic substitution (e.g., in kinase inhibitor synthesis) compared to bromopyridine (weaker electron deficiency) or bromothiadiazole (sulfur-mediated redox activity) .
- Trifluoromethyl Group : The CF₃ group increases metabolic stability and membrane permeability relative to bromine or cyclopropylmethyl substituents, which may improve pharmacokinetics in therapeutic candidates .
Comparison with Non-Diazepane Analogs
Piperidine derivatives exhibit reduced steric hindrance but may lack the torsional adaptability required for binding to larger protein targets .
Biological Activity
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate (CAS Number: 1956355-70-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 380.79 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a diazepane moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1956355-70-6 |
| Molecular Formula | C₁₅H₂₀ClF₃N₄O₂ |
| Molecular Weight | 380.79 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds featuring pyrimidine and diazepane structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The introduction of trifluoromethyl groups can enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in vivo.
Anti-Cancer Activity
A study highlighted the potential of similar pyrimidine derivatives in inhibiting cellular CDK9-mediated RNA polymerase II transcription. This inhibition leads to reduced expression levels of the Mcl-1 anti-apoptotic protein, suggesting a pathway through which this compound may exert anti-cancer effects .
Antimicrobial Properties
Compounds with similar structural motifs have been evaluated for their antimicrobial properties. The presence of the chloro and trifluoromethyl substituents may contribute to increased activity against various pathogens.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives with similar functional groups have shown IC50 values in the low micromolar range against breast cancer cells .
Metabolism and Toxicity
The metabolism of related compounds suggests that they are amenable to biotransformation without significant accumulation in vivo. Studies utilizing model organisms such as Caenorhabditis elegans indicated that these compounds are metabolized effectively, reducing concerns regarding persistence in biological systems .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate?
A plausible method involves coupling a pyrimidine derivative with a 1,4-diazepane precursor. For example, reactions under anhydrous conditions in tetrahydrofuran (THF) at elevated temperatures (e.g., 70°C) with catalysts like N,N,N’,N’-tetramethylazodicarboxamide can facilitate formation of the target compound. Post-synthesis, purification via C18 reverse-phase chromatography (acetonitrile/water gradients) or normal-phase silica gel chromatography (hexanes/ethyl acetate with triethylamine additives) is recommended to isolate rotamers or byproducts .
Q. How can researchers optimize purification of this compound given its structural complexity?
Column chromatography remains critical. For polar intermediates, reverse-phase C18 columns with acetonitrile/water gradients improve separation efficiency. For less polar intermediates, normal-phase silica columns with hexanes/ethyl acetate (1:1, +0.25% triethylamine) mitigate tailing caused by amine groups. Analytical HPLC with UV detection (λ = 254 nm) should validate purity, while LC-MS confirms molecular ion peaks .
Q. What safety protocols are essential when handling this compound in the lab?
While specific toxicity data for this compound is limited, analogous tert-butyl carbamates require:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Engineering controls: Fume hoods for synthesis steps involving volatile reagents.
- Storage: Inert atmosphere (argon) at room temperature, away from strong acids/bases to prevent Boc-group cleavage .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) can predict transition states and regioselectivity for pyrimidine functionalization. Institutions like ICReDD integrate reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches. Machine learning models trained on reaction databases may further refine synthetic routes .
Q. What experimental strategies address stability challenges under varying pH or temperature?
Design accelerated degradation studies:
- pH stability: Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor decomposition via <sup>19</sup>F NMR (trifluoromethyl group) or LC-MS.
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Stability under reflux conditions (e.g., THF, 70°C) informs reaction scalability .
Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethylpyrimidine moiety?
Contradictions may arise from steric or electronic effects. Comparative studies using substituent analogs (e.g., methyl vs. chloro groups) can isolate contributing factors. Kinetic isotope effects (KIEs) or Hammett plots quantify electronic influences, while X-ray crystallography reveals steric constraints. Cross-referencing computational (NBO analysis) and experimental data clarifies reactivity trends .
Q. What methodologies enable mechanistic studies of diazepane ring functionalization?
- Isotopic labeling: Introduce <sup>15</sup>N or <sup>13</sup>C labels into the diazepane ring to track bond cleavage/rearrangement via NMR or mass spectrometry.
- In situ IR/Raman spectroscopy: Monitor intermediate formation during reactions (e.g., ring-opening or Boc-deprotection).
- Kinetic profiling: Use stopped-flow techniques to measure reaction rates under varying reagent concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
